Rucaparib phosphate
Overview
Description
Rucaparib phosphate is an oral small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3. It is primarily used as an anti-cancer agent, particularly for patients with recurrent ovarian cancer and metastatic castration-resistant prostate cancer associated with deleterious BRCA1 or BRCA2 mutations . The compound is known for its ability to interfere with DNA repair mechanisms in cancer cells, leading to cell death and reduced tumor growth .
Mechanism of Action
Rucaparib phosphate, also known as Rucaparib, is an oral small-molecule poly (ADP-ribose) polymerase (PARP) inhibitor . It has been indicated for patients with recurrent ovarian cancer in the maintenance and treatment settings and for patients with metastatic castration-resistant prostate cancer associated with a deleterious BRCA1 or BRCA2 mutation .
Target of Action
Rucaparib primarily targets PARP enzymes, including PARP-1, PARP-2, and PARP-3 . These enzymes play an essential role in DNA repair . By targeting these genetically-mutated cancer cells that lack a DNA repair mechanism, Rucaparib causes cancer cell death and reduces tumor growth .
Mode of Action
Rucaparib interacts with its targets (PARP enzymes) and inhibits their function . This inhibition leads to a unique effect known as synthetic lethality . In the presence of defects in the homologous recombination repair pathway (e.g., mutations in BRCA1 or BRCA2), the enzymatic inhibition of PARP proteins results in the accumulation of DNA damage and cell death .
Biochemical Pathways
The primary biochemical pathway affected by Rucaparib is the DNA repair pathway . By inhibiting PARP enzymes, Rucaparib disrupts the normal function of this pathway, leading to an accumulation of DNA damage in cancer cells . This accumulation of damage, particularly in cells with existing defects in DNA repair mechanisms, leads to cell death and a reduction in tumor growth .
Pharmacokinetics
Rucaparib has a moderate oral bioavailability and can be dosed with or without food . Steady state is reached following a 1-week treatment . Rucaparib is eliminated through both metabolism and excretion . A population pharmacokinetic analysis of Rucaparib revealed no effect of age, sex, race, or body weight . No starting dose adjustments were necessary for patients with mild-to-moderate hepatic or renal impairment .
Result of Action
The molecular and cellular effects of Rucaparib’s action primarily involve the induction of DNA damage in cancer cells . This damage, coupled with the cells’ inability to effectively repair it due to the inhibition of PARP enzymes, leads to cell death . This results in a reduction in tumor growth .
Biochemical Analysis
Biochemical Properties
Rucaparib phosphate interacts with poly (ADP-ribose) polymerase proteins (PARP-1, PARP-2, and PARP-3), inhibiting their function . It also inhibits the enzyme hexose-6-phosphate dehydrogenase (H6PD) .
Cellular Effects
This compound influences cell function by inhibiting PARP proteins, which play a crucial role in DNA repair. By inhibiting these proteins, this compound can induce DNA damage and cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PARP proteins and inhibiting their enzymatic activity. This inhibition prevents the PARP proteins from repairing DNA damage, leading to the accumulation of DNA damage and, ultimately, cell death .
Temporal Effects in Laboratory Settings
This compound accumulates in plasma exposure after repeated administration of the approved 600-mg twice-daily dosage . Steady state is achieved after continuous twice-daily dosing for a week .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. An exposure–response analysis revealed dose-dependent changes in selected clinical efficacy and safety endpoints .
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA repair, where it interacts with PARP proteins. It is eliminated through both metabolism and excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In vitro studies suggested that this compound inhibits transporters MATE1, MATE2-K, OCT1, and OCT2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rucaparib phosphate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents . The final step involves the formation of the phosphate salt to enhance the compound’s solubility and bioavailability .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Rucaparib phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, which may affect the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
Rucaparib phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying PARP inhibition and DNA repair mechanisms.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Primarily used in cancer therapy, particularly for ovarian and prostate cancers with BRCA mutations. .
Industry: Utilized in the development of new PARP inhibitors and related therapeutic agents.
Comparison with Similar Compounds
Olaparib: Another PARP inhibitor used for similar indications, including ovarian and breast cancers with BRCA mutations.
Niraparib: A PARP inhibitor with a broader range of indications, including ovarian, fallopian tube, and peritoneal cancers.
Talazoparib: Known for its potent PARP inhibition and used in breast cancer therapy
Uniqueness of Rucaparib Phosphate: this compound is unique due to its specific pharmacokinetic properties, including moderate oral bioavailability and the ability to be dosed with or without food . It also has a manageable safety profile, with common adverse events being fatigue and nausea . Additionally, this compound has shown efficacy in both ovarian and prostate cancers, making it a versatile option in cancer therapy .
Properties
IUPAC Name |
6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O.H3O4P/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-5(2,3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCGJTKEKXUBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459868-92-9 | |
Record name | Rucaparib phosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459868929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-fluoro-5-(4-((methylamino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUCAPARIB PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M9955244 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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